molecular formula C12H17NO2 B8534481 3-(Benzyloxy)-2,2-dimethylpropanamide

3-(Benzyloxy)-2,2-dimethylpropanamide

Cat. No.: B8534481
M. Wt: 207.27 g/mol
InChI Key: CQMXGTMMGQMQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-2,2-dimethylpropanamide: is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a benzyloxy group attached to a propionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,2-dimethylpropanamide typically involves the reaction of 3-benzyloxy-2,2-dimethylpropanoic acid with ammonia or an amine under appropriate conditions. The reaction can be catalyzed by various agents to improve yield and efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the amide group can produce corresponding amines.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Benzyloxy)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to these targets, while the propionamide backbone can influence the compound’s overall reactivity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    3-Benzyloxy-2,2-dimethylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amide.

    3-Benzyloxy-2,2-dimethylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness: 3-(Benzyloxy)-2,2-dimethylpropanamide is unique due to its combination of a benzyloxy group and a propionamide backbone. This combination imparts specific chemical properties that are valuable in various applications, such as increased stability and reactivity under certain conditions.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2,2-dimethyl-3-phenylmethoxypropanamide

InChI

InChI=1S/C12H17NO2/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,14)

InChI Key

CQMXGTMMGQMQDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 2.4 g (11.4 mmol) of 3-benzyloxy-2,2-dimethyl-propionic acid and 1.65 ml (11.5 mmol) of Et3N in 80 mL of chloroform was added 1.04 mL (11.5 mmol) of ethyl chloroformate. After stirring for 15 min, NH3 gas was passed through the solution for 5 minutes. The resulting suspension was removed from the ice bath and allowed to stir overnight. The suspension was filtered and the filtrate was concentrated to near dryness. The resulting residue was crystallized from benzene/hexanes (16 mL/40 mL) mixture to provide 2.3 g of 3-benzyloxy-2,2-dimethyl-propionamide.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.